molecular formula C16H13IN2O2S B2712473 N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303033-69-4

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2712473
CAS No.: 303033-69-4
M. Wt: 424.26
InChI Key: ICZVSUMEKOYLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the linear formula C16H13IN2O2S . It has a molecular weight of 424.263 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. The compound has a molecular weight of 424.263 .

Scientific Research Applications

Antitumor Applications

Research on benzothiazole derivatives, including compounds structurally related to N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, has shown considerable antitumor activity. For example, new derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Certain compounds within this study demonstrated significant anticancer activity against some cancer cell lines, underscoring the potential of benzothiazole derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Antifungal and Antimicrobial Applications

Benzothiazole derivatives have also been explored for their antifungal properties. A series of compounds synthesized through the condensation of substituted amines followed by cyclization showed appreciable antifungal activity against specific strains. This suggests their utility in developing antifungal agents (Gupta & Wagh, 2006). Furthermore, various benzothiazole acetamides have been synthesized and tested for antimicrobial activity against a range of bacterial and fungal species, showing potent antimicrobial properties (Incerti et al., 2017).

Antioxidant Studies

Investigations into the antioxidant activities of novel N-substituted benzyl/phenyl derivatives have revealed that these compounds possess moderate to significant radical scavenging activity. This research indicates the potential of benzothiazole-based compounds in the development of new antioxidant agents (Ahmad et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVSUMEKOYLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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